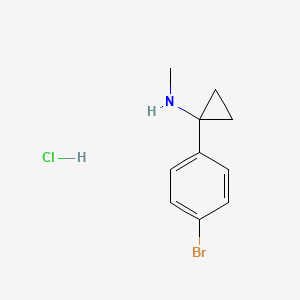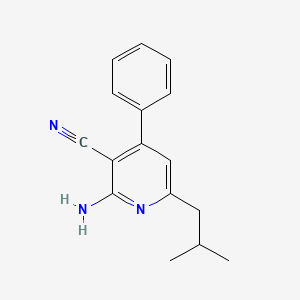![molecular formula C23H18BrNO4 B6616264 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 578026-61-6](/img/structure/B6616264.png)
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Descripción general
Descripción
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, also known as 3-Br-4-FMAB, is a brominated benzoic acid derivative that is receiving increased attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to modulate the activity of various enzymes and receptors, and its ability to act as an antioxidant.
Aplicaciones Científicas De Investigación
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2), and receptors, such as the human androgen receptor. It has also been studied for its ability to act as an antioxidant, with potential applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been studied for its potential to inhibit the growth of cancer cells and to modulate the activity of various ion channels.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is still not fully understood. However, it is believed that the compound modulates the activity of various enzymes and receptors by forming covalent bonds with their active sites. Additionally, it is believed that this compound acts as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radicals, and hydrogen peroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo studies. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and the human androgen receptor. Additionally, this compound has been shown to inhibit the growth of cancer cells and to modulate the activity of various ion channels. In vivo studies have demonstrated that this compound can reduce oxidative stress, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of applications. Additionally, this compound is relatively stable and has a low toxicity profile. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the compound is relatively expensive and its mechanism of action is still not fully understood.
Direcciones Futuras
The potential future directions for 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid include further research into its mechanism of action, its effects on various enzymes and receptors, and its ability to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound to inhibit the growth of cancer cells and to modulate the activity of various ion channels. Additionally, further research is needed to explore the potential of this compound to be used as a drug for the treatment of various diseases. Finally, further research is needed to explore the potential of this compound to be used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
3-bromo-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-21-11-14(22(26)27)9-10-15(21)12-25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKYLZMXMNZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)





![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)





![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)